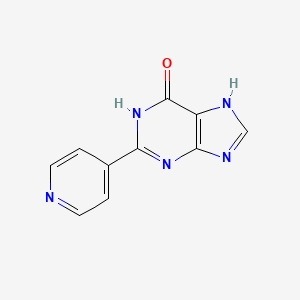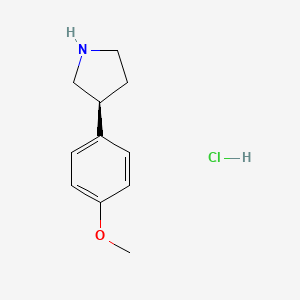![molecular formula C9H11N3OS B11890359 (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol](/img/structure/B11890359.png)
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2-bromo-1,2-(substituted aryl) ethanones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in inhibiting hypoxia-inducible factor prolyl hydroxylase.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Research: Its interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is linked to the inhibition of hypoxia-inducible factor prolyl hydroxylase, which plays a role in cellular responses to low oxygen levels . This inhibition can disrupt cancer cell metabolism and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Propiedades
Fórmula molecular |
C9H11N3OS |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
(2-cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H11N3OS/c1-5-7(4-13)12-9(10-5)14-8(11-12)6-2-3-6/h6,13H,2-4H2,1H3 |
Clave InChI |
DKAYMNUVDZYNSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=N1)SC(=N2)C3CC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
